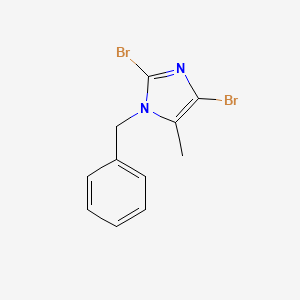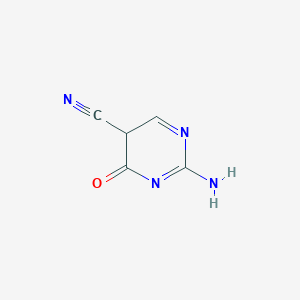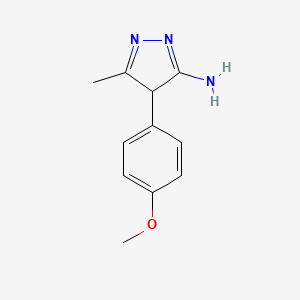
H-Gln-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly useful in the study of cysteine peptidases, such as cathepsins, due to its ability to be selectively cleaved by these enzymes . The compound is characterized by the presence of a glutamine residue linked to a p-nitroanilide group, which allows for the detection of enzymatic activity through colorimetric methods.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Gln-pNA typically involves the coupling of L-glutamine with p-nitroaniline. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反応の分析
Types of Reactions: H-Gln-pNA undergoes several types of chemical reactions, including hydrolysis and enzymatic cleavage. The compound is particularly susceptible to hydrolysis by cysteine peptidases, which cleave the amide bond between the glutamine residue and the p-nitroanilide group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cysteine peptidases such as cathepsins B and L. The reactions are typically carried out under mild conditions, with pH values ranging from 5 to 7, and at temperatures between 25°C and 37°C .
Major Products Formed: The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically due to its yellow color. This allows for the quantification of enzymatic activity in various assays .
科学的研究の応用
H-Gln-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a substrate in enzymatic assays to study the activity and specificity of cysteine peptidases. It is also employed in the development of new inhibitors for these enzymes .
Biology: In biological research, this compound is used to investigate the role of cysteine peptidases in various physiological and pathological processes. This includes studies on protein degradation, antigen processing, and cell signaling .
Medicine: In medicine, this compound is utilized in diagnostic assays to detect the activity of cysteine peptidases in clinical samples. This is particularly relevant in the diagnosis of diseases such as cancer, where the activity of these enzymes is often dysregulated .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for research and clinical laboratories. Its ability to provide a colorimetric readout makes it a valuable tool for high-throughput screening applications .
作用機序
The mechanism of action of H-Gln-pNA involves its cleavage by cysteine peptidases, resulting in the release of p-nitroaniline. The cleavage occurs at the amide bond between the glutamine residue and the p-nitroanilide group. This reaction is facilitated by the active site cysteine residue of the peptidase, which acts as a nucleophile to attack the carbonyl carbon of the amide bond .
類似化合物との比較
H-Gln-pNA can be compared to other similar compounds such as Glp-Phe-Gln-pNA and Glp-Phe-Gln-AMC. These compounds also serve as substrates for cysteine peptidases but differ in their selectivity and efficiency. For example, Glp-Phe-Gln-pNA has been shown to provide better differentiation between cathepsins L and B compared to this compound .
List of Similar Compounds:- Glp-Phe-Gln-pNA
- Glp-Phe-Gln-AMC
- Z-Arg-Arg-pNA
- Glp-Phe-Ala-pNA
- Glp-Phe-Ala-AMC
特性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(2S)-2-amino-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C11H14N4O4/c12-9(5-6-10(13)16)11(17)14-7-1-3-8(4-2-7)15(18)19/h1-4,9H,5-6,12H2,(H2,13,16)(H,14,17)/t9-/m0/s1 |
InChIキー |
SKSRYSIARQUAOA-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)N)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)
![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)



![6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343081.png)
